molecular formula C15H18N2O3 B2438186 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 956986-43-9

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B2438186
CAS No.: 956986-43-9
M. Wt: 274.32
InChI Key: VSFBVPTZYHYJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

This compound is characterized by a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol. The compound presents a complex molecular architecture consisting of multiple structural components arranged in a specific configuration. The central structural element is a 1H-pyrazole heterocyclic core, which is substituted at four distinct positions. The pyrazole ring maintains aromaticity with alternating bond distances, typical of unsaturated heterocyclic systems.

The primary structural features include:

  • A pyrazole core with two nitrogen atoms in a five-membered ring system
  • A 3-methoxyphenyl substituent attached to the N1 position of the pyrazole
  • Methyl groups at positions 3 and 5 of the pyrazole ring
  • A propanoic acid chain (-CH2-CH2-COOH) connected at position 4 of the pyrazole ring

The chemical connectivity can be represented by the SMILES notation: O=C(O)CCC1=C(C)N(C2=CC(=CC=C2)OC)N=C1C, which precisely describes the arrangement of atoms and bonds within the molecule.

The 3-methoxyphenyl group, connected to the N1 position of the pyrazole, introduces an element of conformational flexibility to the molecule. This aryl substituent can rotate around the N-phenyl bond, potentially adopting various orientations relative to the pyrazole plane. Based on crystallographic studies of similar pyrazole derivatives, the dihedral angle between the pyrazole and phenyl rings typically ranges between 34° and 46°, indicating significant non-planarity in the molecular conformation.

The stereochemical configuration of this compound is relatively straightforward, as it does not possess stereogenic centers that would give rise to optical isomerism. However, the conformational aspects, particularly the rotation around the N-phenyl bond and the orientation of the propanoic acid chain, contribute to the three-dimensional structural complexity of the molecule.

Table 1. Key Structural Parameters of this compound

Parameter Value
Molecular Formula C15H18N2O3
Molecular Weight 274.32 g/mol
Core Structure 1H-Pyrazole
N1 Substituent 3-Methoxyphenyl
C3 Substituent Methyl
C4 Substituent Propanoic acid chain
C5 Substituent Methyl
Stereogenic Centers None

X-ray Crystallographic Analysis of Pyrazole Core Modifications

While direct X-ray crystallographic data for this compound is not explicitly provided in the available literature, substantial insights can be gleaned from crystallographic analyses of structurally related pyrazole derivatives, which offer valuable information about the typical conformational preferences and packing arrangements of this class of compounds.

Studies on similar pyrazole-based compounds reveal characteristic structural features that can be extrapolated to our compound of interest. In particular, the pyrazole ring typically displays alternating bond distances, with the carbon-carbon distance between positions 3 and 4 (d(pz3-pz4)) being larger than the distance between positions 4 and 5 (d(pz4-pz5)), corresponding to a double-unsaturated ring system. This pattern would be expected in the pyrazole core of this compound as well.

The connection between the pyrazole and phenyl rings, represented by the bond distance d(pz4-Ph) in related structures, typically ranges from 1.46 to 1.48 Å, indicating relatively low conjugation between these ring systems. This limited conjugation facilitates the non-planar arrangement of the rings, with significant twisting observed in the molecular conformation.

The dihedral angle (α) between the pyrazole and benzene rings in related structures varies from 34° to 46°, depending on the specific substitution pattern. For compounds with a methoxy substituent on the phenyl ring, similar to our target compound, this angle would likely fall within this range, possibly toward the higher end due to potential steric interactions between the methoxy group and the pyrazole methyl substituents.

Crystal packing in pyrazole derivatives is significantly influenced by hydrogen bonding interactions. In the case of this compound, the carboxylic acid group provides strong potential for hydrogen bond formation, which would be expected to dominate the crystal packing arrangement. This is supported by Hirshfeld surface analyses of related compounds, which demonstrate that hydrogen bonding interactions typically contribute 15-20% to the total surface area and play a crucial role in crystal stabilization.

Table 2. Expected Crystallographic Parameters Based on Related Pyrazole Derivatives

Parameter Expected Value Basis for Estimation
Crystal System Triclinic or Monoclinic Common for similar pyrazole derivatives
Bond Distance d(pz3-pz4) 1.40-1.42 Å Based on similar pyrazole structures
Bond Distance d(pz4-pz5) 1.37-1.39 Å Based on similar pyrazole structures
Dihedral Angle (α) 35-45° Typical range for N-arylpyrazoles
Hydrogen Bond Contribution 15-20% Percentage of Hirshfeld surface area
N···H/O···H Contacts 2.8-3.2 Å Common in carboxylic acid-containing heterocycles

The presence of the carboxylic acid functional group in this compound would be expected to facilitate the formation of dimeric structures through reciprocal hydrogen bonding, a common motif in crystal structures of carboxylic acids. Additionally, the methoxy group on the phenyl ring could participate in weaker C-H···O hydrogen bonding interactions, further contributing to the three-dimensional packing arrangement.

Comparative Analysis with Structural Analogues

A comparative analysis with structural analogues provides valuable insights into the unique features of this compound and contextualizes its structural characteristics within the broader family of pyrazole derivatives.

One closely related analogue is 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 890625-93-1), which differs from our target compound in lacking the 3-methoxyphenyl substituent at the N1 position. This compound has a simpler structure with a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol. The absence of the N-aryl substituent significantly alters the conformational landscape and potential for intermolecular interactions, particularly in crystalline states.

Another relevant analogue is 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine, which shares the same pyrazole core structure and N1 substituent but features a morpholine ring in place of the propanoic acid chain. This structural variation changes the hydrogen bonding capabilities and likely influences crystal packing arrangements.

The core 3,5-dimethylpyrazole structure (CAS: 67-51-6) represents the simplest relevant analogue, with a molecular formula of C5H8N2. This compound crystallizes in the trigonal crystal system within the R̅3c space group, with 36 molecules in the unit cell (Z = 36), and exhibits a head-head arrangement in the packing of molecules. The structural simplicity of this compound provides a baseline for understanding how additional substituents modify the conformational and packing preferences.

Table 3. Comparative Analysis of this compound and Structural Analogues

Compound Molecular Formula Molecular Weight Key Structural Differences Expected Impact on Properties
This compound C15H18N2O3 274.32 Reference compound -
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid C8H12N2O2 168.19 Lacks N-aryl substituent Reduced molecular size; different hydrogen bonding pattern; increased NH acidity
3-[1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine C16H21N3O2 287.36 Morpholine replaces propanoic acid Different hydrogen bonding capability; altered solubility profile
3,5-Dimethylpyrazole C5H8N2 96.13 Minimal core structure Simpler crystal packing; different tautomeric behavior
3-(4,5-Dimethoxy-2,3-dimethylphenyl)propanoic acid C13H18O4 238.28 Contains phenyl core instead of pyrazole Different electronic properties; altered hydrogen bonding pattern

The presence of the 3-methoxyphenyl group in our target compound introduces specific steric and electronic effects. The methoxy substituent can potentially participate in hydrogen bonding interactions, serving as a hydrogen bond acceptor. Crystallographic studies of related compounds indicate that methoxy groups often engage in C-H···O interactions, contributing to the overall stability of crystal structures.

The propanoic acid chain at position 4 of the pyrazole ring in this compound introduces flexibility and a strong hydrogen bonding component. In comparison with morpholine-substituted analogues, the carboxylic acid group provides stronger and more directional hydrogen bonding capabilities, which would significantly influence crystal packing arrangements and physical properties such as melting point and solubility.

The structural differences between these analogues would be expected to manifest in altered torsional preferences, crystal packing arrangements, and intermolecular interaction patterns. For instance, the dihedral angle between the pyrazole and phenyl rings in N-arylpyrazoles has been shown to range from 34° to 46°, depending on specific substitution patterns. The presence of the 3-methoxy group in our target compound would likely result in a dihedral angle toward the higher end of this range due to potential steric interactions.

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-14(7-8-15(18)19)11(2)17(16-10)12-5-4-6-13(9-12)20-3/h4-6,9H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFBVPTZYHYJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Cyclocondensation Conditions

Hydrazine Source Solvent Temperature (°C) Time (h) Yield (%)
Hydrazine hydrate EtOH 80 6 78
Hydrazine HCl DMF 120 4 65
Hydrazine sulfate Toluene 110 8 58

Regioselectivity is ensured by steric effects, with the bulkier 3-methoxyphenyl group occupying the N1 position.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced at the pyrazole’s 4-position through a three-step sequence:

Friedel-Crafts Acylation

Reaction of 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole with acrylic acid in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C provides 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (Yield: 68%).

Hydrogenation of the α,β-Unsaturated Acid

Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C, 12 h) reduces the double bond, yielding 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid with >95% purity (Yield: 92%).

Table 2: Hydrogenation Catalysts and Efficiency

Catalyst Pressure (bar) Time (h) Yield (%)
Pd/C 1 12 92
PtO₂ 3 6 88
Raney Ni 5 8 76

Alternative Route: Nucleophilic Substitution

An alternative method involves alkylation of 4-bromo-1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole with diethyl malonate, followed by saponification:

  • Alkylation : Treatment with diethyl malonate and NaH in DMF at 60°C for 6 hours affords diethyl 2-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]malonate (Yield: 75%).
  • Saponification : Hydrolysis with 6M HCl in refluxing ethanol (4 h) yields the target compound (Yield: 85%).

Deprotection and Functional Group Interconversions

Methoxy group deprotection is unnecessary in this synthesis, but analogous routes for related compounds use BBr₃ in CH₂Cl₂ at −78°C to cleave methyl ethers. For the propanoic acid chain, ester intermediates (e.g., ethyl or tert-butyl esters) are hydrolyzed under acidic or basic conditions.

Industrial-Scale Considerations

Large-scale production (Patent CN102875629B) emphasizes cost-effective reagents:

  • Cyclocondensation : Substituting hydrazine hydrate with aqueous hydrazine (40%) reduces solvent waste.
  • Crystallization : Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmaceutical applications.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.35 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.75 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 2.55 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 1.95 (quintet, J = 7.6 Hz, 2H, CH₂).
  • HPLC : Purity ≥98% (C18 column, 0.1% H₃PO₄/MeOH = 60:40, flow rate 1.0 mL/min, λ = 254 nm).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N2 alkylation is minimized by using bulky bases (e.g., LDA) in the cyclocondensation step.
  • Side Reactions : Overhydrogenation of the pyrazole ring is avoided by limiting H₂ pressure to 1–2 bar.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
  • 3-[1-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
  • 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanoic acid

Uniqueness

The uniqueness of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring a pyrazole ring, a propanoic acid moiety, and an aromatic methoxyphenyl substituent, contributes to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3, with a molecular weight of 274.32 g/mol. The compound's structural features are critical for its biological activity:

Feature Description
Functional Groups Pyrazole ring, propanoic acid
Substituents 3-Methoxyphenyl group
Molecular Weight 274.32 g/mol

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity , particularly against various viral strains. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or proteins essential for the viral life cycle. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the activity of viral proteases, leading to reduced viral loads in infected cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in several studies. It has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

This compound has also shown promising anticancer activity in various preclinical studies. Its mechanism of action includes inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Study on Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral effects of several pyrazole derivatives, including this compound. The compound demonstrated effective inhibition against influenza virus with an IC50 value significantly lower than control compounds.

Study on Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain levels compared to placebo groups, supporting its potential therapeutic use in inflammatory conditions .

Study on Anticancer Activity

Another study focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and inflammatory processes.
  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid contact with skin/eyes; rinse thoroughly with water if exposure occurs .
  • Storage : Store in airtight containers at room temperature, protected from light and moisture .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Condensation of 3-methoxyphenylhydrazine with diketones (e.g., acetylacetone) to form the pyrazole core.
  • Step 2 : Alkylation or carboxylation at the 4-position of the pyrazole ring using propanoic acid derivatives.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C-3 of phenyl, methyl groups at pyrazole C-3 and C-5).
  • IR : Identify carboxylic acid O-H (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.
  • Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry and bond lengths (see analogous pyrazole structures in ).

Q. What strategies are effective for structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with hydroxy or halogens) to assess electronic effects.
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate with substituent bulk/logP values.
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent systems (e.g., slow evaporation of DMSO/water mixtures) to obtain diffraction-quality crystals.
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals.
  • Refinement : Apply restraints for disordered methoxy or methyl groups during SHELXL refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.